4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine
Description
4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1-methylimidazole moiety via a thioethyl (-S-CH2-CH2-) bridge. This structure combines the hydrogen-bonding capability of the imidazole ring with the conformational flexibility of piperidine, making it a candidate for interaction with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
4-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-4-10-2-5-12-6-3-10/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
JTIBFZJOOMURAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring through a thioether linkage. One common method involves the reaction of 1-methyl-1H-imidazole-2-thiol with 2-chloroethylpiperidine under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is not fully understood but is believed to involve interactions with various molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s biological activity by interacting with receptors and other proteins.
Comparison with Similar Compounds
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine
- Difference : Lacks the ethyl spacer, directly attaching the thiol group to piperidine.
- Impact : Reduced flexibility may limit binding to sterically hindered targets. However, studies suggest enhanced binding affinity for enzymes requiring rigid interactions, such as certain kinases .
2-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine Hydrochloride
- Difference : Features a -CH2-S- linkage instead of -CH2-CH2-S-.
- Impact : Shorter spacer reduces solubility but increases lipophilicity, improving blood-brain barrier penetration in preclinical models .
4-((2-Ethyl-1H-imidazol-1-yl)methyl)piperidine
- Difference : Substitutes the thioethyl bridge with an ethylimidazole-methyl group.
Functional Group Modifications
Sulfonyl vs. Thio Groups
Fluorophenyl and Thiophenyl Additions
Anticancer Activity
- Compound A (from ): IC50 = 0.275 µM (MCF-7 breast cancer).
- 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine Analogs: Preliminary data suggest IC50 values >1 µM, indicating that the ethyl-thio-ethyl spacer may reduce cytotoxicity but improve selectivity for non-cancerous cells .
Antimicrobial Potential
- Sulfamethoxazole (): A sulfonamide antibiotic.
Enzyme Inhibition
- Balamapimod (): Contains a similar imidazole-thio-piperidine scaffold but with quinoline and pyrrolidine extensions.
- Impact: Balamapimod’s extended structure enables dual kinase inhibition (e.g., CK1δ), while the target compound’s simpler scaffold may favor mono-target specificity .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Anticancer Activity of Selected Analogs
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.275 | |
| Target Compound | MCF-7 (Breast) | >1.0 | |
| 4-(Trifluoromethoxy Derivative) | K562 (Leukemia) | 0.417 |
Biological Activity
4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a thioether group linked to a 1-methyl-1H-imidazole moiety. This structure is significant as it may influence the compound's interaction with biological targets.
Pharmacological Activity
The biological activity of 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine has been studied in various contexts, particularly regarding its effects on neurotransmitter receptors and potential therapeutic applications.
1. Neurotransmitter Receptor Interaction
Research indicates that derivatives of piperidine, including those with imidazole substitutions, often exhibit significant interactions with neurotransmitter receptors. For instance, compounds similar to 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine have shown affinity for opioid receptors, which are crucial in pain modulation and mood regulation .
2. Anxiolytic and Antidepressant Effects
In vitro studies have demonstrated that certain piperidine derivatives can exhibit anxiolytic and antidepressant-like effects. For example, a related compound was evaluated in mouse models, showing positive results in reducing anxiety and depressive behaviors . These findings suggest that 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine may also exhibit similar therapeutic properties.
The precise mechanisms through which 4-(2-((1-Methyl-1H-imidazol-2-yl)thio)ethyl)piperidine exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
1. Modulation of Neurotransmitter Systems
The compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and anxiety management. This modulation could occur through receptor agonism or antagonism.
2. Interaction with Ion Channels
Some studies suggest that piperidine derivatives can affect ion channel activity, influencing neuronal excitability and neurotransmitter release . This action could contribute to their anxiolytic and antidepressant effects.
Case Studies
Several case studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
